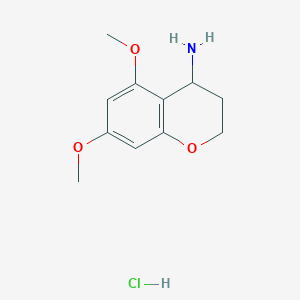
2,3-dichloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dichloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H19Cl2N3O3S and its molecular weight is 416.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
2,3-dichloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide and its derivatives exhibit significant antimicrobial properties. Studies reveal that these compounds are effective against various bacteria and fungi. One study synthesized and evaluated the antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds, demonstrating promising results against Gram-positive and Gram-negative bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).
Inhibitor Development
This compound has been studied for its potential as an inhibitor in various biological processes. For instance, research on [(2-pyrimidinylthio)acetyl]benzenesulfonamides shows their binding affinities as inhibitors of human carbonic anhydrase isozymes. These compounds could be used as leads for inhibitor development toward select carbonic anhydrase isozymes, which are potential targets in anticancer therapies (Matulis et al., 2013).
Antitumor Activity
Several derivatives of this compound have been explored for their antitumor activities. Novel pyrimidine-benzenesulfonamide derivatives have been designed as potential cyclin-dependent kinase 2 inhibitors, a key target in cancer treatment. Some synthesized derivatives showed significant anti-proliferative activity against human cancer cell lines, indicating their potential in anticancer therapies (Fathalla et al., 2012).
Synthesis of Heterocyclic Compounds
The synthesis of novel heterocyclic compounds using this compound derivatives plays a crucial role in medicinal chemistry. These compounds, with their unique structures, are valuable in the development of new pharmaceuticals with diverse biological activities. Studies have explored the synthesis of novel heterocyclic compounds, such as pyrrolo[2,3-d]pyrimidine derivatives, which show promising antimicrobial results (Hassan et al., 2009).
特性
IUPAC Name |
2,3-dichloro-N-[2-(4-cyclopentyl-6-oxopyrimidin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3O3S/c18-13-6-3-7-15(17(13)19)26(24,25)21-8-9-22-11-20-14(10-16(22)23)12-4-1-2-5-12/h3,6-7,10-12,21H,1-2,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROICWGJDVXYCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=O)N(C=N2)CCNS(=O)(=O)C3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-(4-Bromo-2-fluorophenoxy)phenyl]methanol](/img/structure/B2601059.png)

![Methyl 4-[({[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetyl)amino]benzoate](/img/no-structure.png)


![2-chloro-N-[1-(2-methoxy-5-methylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2601070.png)




![2-(benzylsulfanyl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2601078.png)

![5-[[3-(2-Oxochromen-3-yl)-1-phenyl-pyrazol-4-yl]methylene]-2-thioxo-hexahydropyrimidine-4,6-dione](/img/structure/B2601082.png)
